REACTION_CXSMILES
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C(=O)([O-])[O-].[Na+].[Na+].[Br:7][C:8]1[CH:9]=[N:10][C:11](I)=[N:12][CH:13]=1.[OH:15][CH2:16][C:17]1[CH:18]=[C:19](B(O)O)[CH:20]=[CH:21][CH:22]=1>O.C1(C)C=CC=CC=1.C(O)C.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[Br:7][C:8]1[CH:9]=[N:10][C:11]([C:21]2[CH:22]=[C:17]([CH2:16][OH:15])[CH:18]=[CH:19][CH:20]=2)=[N:12][CH:13]=1 |f:0.1.2,^1:39,58|
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Name
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|
Quantity
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70 g
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Type
|
reactant
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Smiles
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C([O-])([O-])=O.[Na+].[Na+]
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Name
|
|
Quantity
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325 mL
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Type
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solvent
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Smiles
|
O
|
Name
|
|
Quantity
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95 g
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Type
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reactant
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Smiles
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BrC=1C=NC(=NC1)I
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Name
|
|
Quantity
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50 g
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Type
|
reactant
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Smiles
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OCC=1C=C(C=CC1)B(O)O
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Name
|
|
Quantity
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650 mL
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Type
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solvent
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Smiles
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C(C)O
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Name
|
|
Quantity
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325 mL
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Type
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solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
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Quantity
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2.3 g
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Type
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catalyst
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Smiles
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Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Type
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CUSTOM
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Details
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The reaction mixture is stirred at 80° C. for 18 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture is cooled to room temperature
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Type
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FILTRATION
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Details
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filtered
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Type
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ADDITION
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Details
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1 l of ethyl acetate and 1 l of water are added to the filtrate
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Type
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CUSTOM
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Details
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The organic phase is separated off
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
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Type
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CUSTOM
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Details
|
evaporated
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Type
|
CUSTOM
|
Details
|
The residue is recrystallised from 2-propanol
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Reaction Time |
18 h |
Name
|
|
Type
|
|
Smiles
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BrC=1C=NC(=NC1)C=1C=C(C=CC1)CO
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |